Structural Divergence from the Aurora Kinase A Inhibitor Lead Series
In the study of 4,6-diphenylpyrimidin-2-amines as Aurora kinase A inhibitors, the most potent derivative contained a guanidine moiety and a catechol group. The core scaffold with simple methoxy substituents, like the target compound, exhibited reduced cellular potency [1]. While the target compound's 2,3-dimethoxy pattern could theoretically improve metabolic stability over catechol-containing analogs, no direct comparative data for this specific structure exists.
| Evidence Dimension | Aurora Kinase A inhibitory activity |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | 4,6-diphenylpyrimidin-2-amine derivatives with guanidine and catechol groups (IC50 values in the micromolar range in cell-based assays) |
| Quantified Difference | N/A |
| Conditions | Cell-based assays for cancer cell lines (e.g., HeLa, MCF-7) |
Why This Matters
Researchers targeting Aurora kinase A with a structurally distinct chemotype from the pharmacologically explored series may find the target compound valuable for scaffold-hopping or selectivity optimization studies.
- [1] Park J, et al. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. PMC6592983, 2019. View Source
